molecular formula C18H15F3N4OS B12010285 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618439-52-4

2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12010285
CAS No.: 618439-52-4
M. Wt: 392.4 g/mol
InChI Key: PQAGCYYYKKVUFH-UHFFFAOYSA-N
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Description

2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the phenylacetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.

    Agrochemicals: Its properties may be useful in developing new pesticides or herbicides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring are known to enhance binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or modulate the activity of these targets by forming stable complexes, thereby affecting the associated biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Mefloquine: Another trifluoromethyl-containing compound used as an antimalarial drug.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

Uniqueness

What sets 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide apart is its combination of a triazole ring, a trifluoromethyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable candidate for various applications.

Properties

CAS No.

618439-52-4

Molecular Formula

C18H15F3N4OS

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H15F3N4OS/c1-12-23-24-17(27-11-16(26)22-14-7-3-2-4-8-14)25(12)15-9-5-6-13(10-15)18(19,20)21/h2-10H,11H2,1H3,(H,22,26)

InChI Key

PQAGCYYYKKVUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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